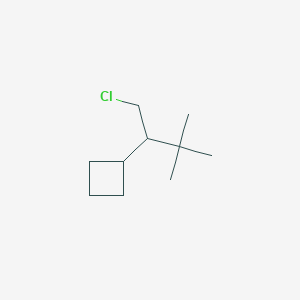
(1-Chloro-3,3-dimethylbutan-2-yl)cyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Chloro-3,3-dimethylbutan-2-yl)cyclobutane is an organic compound with the molecular formula C10H19Cl. It is a cyclobutane derivative characterized by the presence of a chlorine atom and a dimethylbutyl group. This compound is notable for its unique structure, which combines the stability of cyclobutane with the reactivity of a chlorinated alkyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-3,3-dimethylbutan-2-yl)cyclobutane typically involves the chlorination of 3,3-dimethylbutan-2-ylcyclobutane. This can be achieved through various methods, including:
Free Radical Chlorination: This method involves the use of chlorine gas (Cl2) and ultraviolet light to initiate the formation of free radicals, leading to the substitution of a hydrogen atom with a chlorine atom.
Electrophilic Chlorination: This method uses reagents such as sulfuryl chloride (SO2Cl2) or thionyl chloride (SOCl2) to introduce the chlorine atom into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and controlled chlorination. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
(1-Chloro-3,3-dimethylbutan-2-yl)cyclobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes, typically using strong bases like potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form alcohols or ketones, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), ammonia (NH3)
Elimination: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products
Substitution: Alcohols, nitriles, amines
Elimination: Alkenes
Oxidation: Alcohols, ketones
科学的研究の応用
(1-Chloro-3,3-dimethylbutan-2-yl)cyclobutane has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of (1-Chloro-3,3-dimethylbutan-2-yl)cyclobutane involves its reactivity as a chlorinated alkyl compound. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The compound’s unique structure allows it to interact with specific molecular targets and pathways, making it a valuable tool in chemical and biological research.
類似化合物との比較
Similar Compounds
Cyclobutane: A simple cyclic hydrocarbon with the formula C4H8.
1-Chlorobutane: A linear alkyl chloride with the formula C4H9Cl.
3,3-Dimethylbutane: A branched alkane with the formula C6H14.
Uniqueness
(1-Chloro-3,3-dimethylbutan-2-yl)cyclobutane is unique due to its combination of a cyclobutane ring and a chlorinated dimethylbutyl group. This structure imparts distinct reactivity and stability, making it a versatile compound in various chemical reactions and applications.
特性
分子式 |
C10H19Cl |
|---|---|
分子量 |
174.71 g/mol |
IUPAC名 |
(1-chloro-3,3-dimethylbutan-2-yl)cyclobutane |
InChI |
InChI=1S/C10H19Cl/c1-10(2,3)9(7-11)8-5-4-6-8/h8-9H,4-7H2,1-3H3 |
InChIキー |
SNWBMOSQXBSADN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(CCl)C1CCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-Aminophenyl)methyl]-3-methyl-1,6-dihydro-1,2,4-triazin-6-one](/img/structure/B13167560.png)
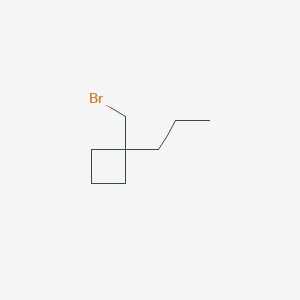
![2-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyrimidine-5-carbaldehyde](/img/structure/B13167569.png)
![tert-butyl N-{1-[4-(methylamino)butanoyl]piperidin-4-yl}carbamate](/img/structure/B13167577.png)
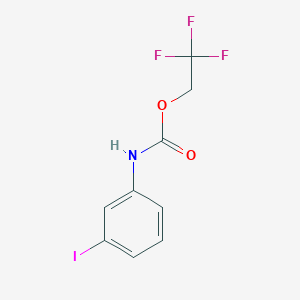
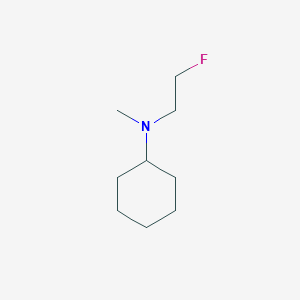

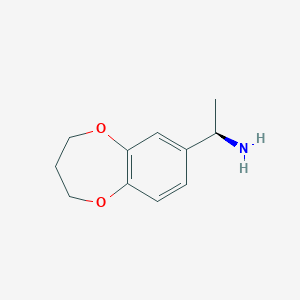

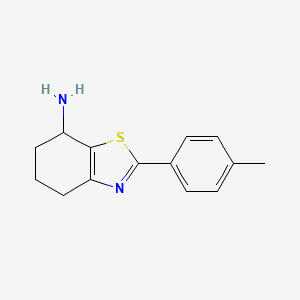
![1-[1-(Methylamino)cyclobutyl]propan-1-one](/img/structure/B13167639.png)


